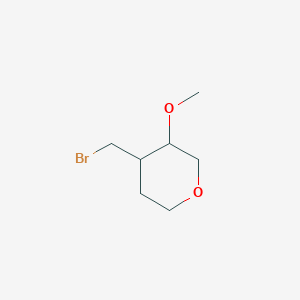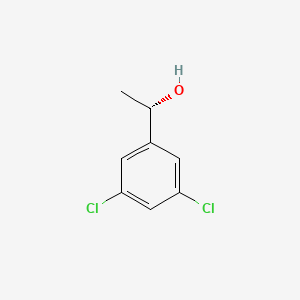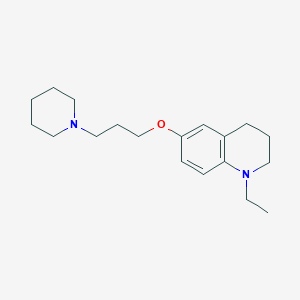![molecular formula C9H12F2O2 B11767156 (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6,6-Difluorospiro[25]octane-1-carboxylic acid is a unique spirocyclic compound characterized by the presence of two fluorine atoms on the spiro carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of fluorine atoms. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and fluorination steps, allowing for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar spirocyclic structure but with an oxygen atom instead of fluorine.
(1R)-6,6-Dimethylspiro[2.5]octane-1-carboxylic acid: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C9H12F2O2 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1 |
Clave InChI |
HWDQLQCPHNGWIW-LURJTMIESA-N |
SMILES isomérico |
C1CC(CCC12C[C@H]2C(=O)O)(F)F |
SMILES canónico |
C1CC(CCC12CC2C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767073.png)
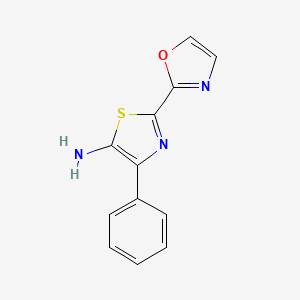
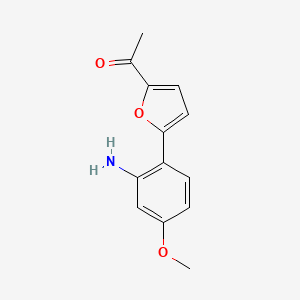
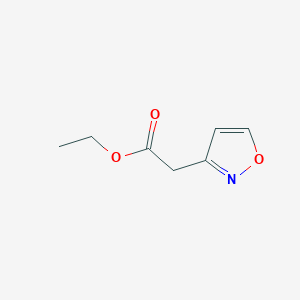
![2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
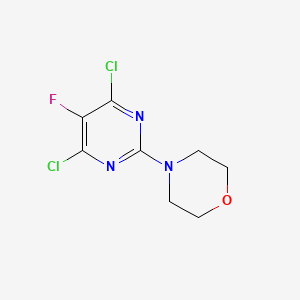
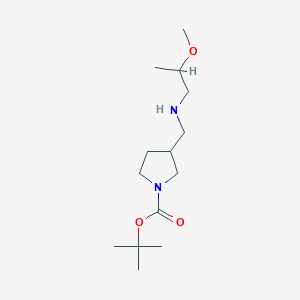
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)
